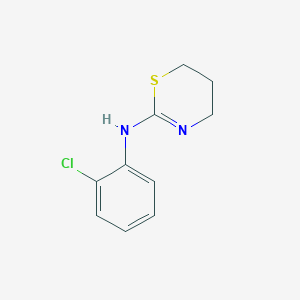

N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

Description

N-(2-Chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is a substituted 1,3-thiazin-2-amine derivative characterized by a 2-chlorophenyl group attached to the amine nitrogen of the thiazine ring. The chlorine substituent on the phenyl ring introduces electron-withdrawing effects, which may influence solubility, lipophilicity, and receptor-binding interactions compared to other aryl-substituted thiazinamines .

Properties

IUPAC Name |

N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2S/c11-8-4-1-2-5-9(8)13-10-12-6-3-7-14-10/h1-2,4-5H,3,6-7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRWKTXNDSCUHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(SC1)NC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368319 | |

| Record name | N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49673807 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

27779-16-4 | |

| Record name | N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine typically involves the reaction of 2-chloroaniline with a suitable thiazine precursor under controlled conditions. One common method involves the cyclization of 2-chloroaniline with a thioamide in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that thiazine derivatives, including N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

2. Anticancer Research

Thiazine derivatives are being investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through specific signaling pathways . This makes it a subject of interest in cancer therapeutics.

3. Central Nervous System Effects

There is emerging evidence that compounds similar to N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amines may have neuroprotective effects. They are being evaluated for their potential to treat neurodegenerative diseases by modulating neurotransmitter systems .

Biological Research Applications

1. Proteomics Research

this compound is used as a reagent in proteomics studies. It aids in the identification and characterization of proteins through various biochemical assays . Its role as a proteomics tool highlights its importance in understanding complex biological systems.

2. Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies to explore its effects on specific enzymes involved in metabolic pathways. This research is crucial for drug development and understanding metabolic diseases .

Chemical Building Block

This compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to modify it further to create new compounds with desired properties. This application is particularly valuable in the pharmaceutical industry for synthesizing new drug candidates.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Antimicrobial Activity of Thiazine Derivatives | Evaluated the antibacterial efficacy against E. coli and S. aureus | Demonstrated significant inhibition at low concentrations |

| Apoptotic Effects on Cancer Cells | Investigated the mechanism of action on breast cancer cell lines | Induced apoptosis via mitochondrial pathways |

| Neuroprotective Effects | Assessed the impact on neuronal survival under oxidative stress conditions | Showed increased cell viability and reduced apoptosis |

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns on the Aryl Group

a) Xylazine (N-(2,6-Dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine)

- Structure : Features a 2,6-dimethylphenyl substituent.

- Pharmacology : A potent α2-adrenergic agonist used as a veterinary sedative and analgesic. Its dimethyl groups enhance steric bulk and electron-donating effects, optimizing receptor binding .

b) N-(4-Methoxyphenyl)- and N-(4-Ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

- Structure : Methoxy (OCH₃) and ethoxy (OCH₂CH₃) substituents on the para position of the phenyl ring.

- Properties : Electron-donating groups increase lipophilicity and may enhance blood-brain barrier penetration compared to the electron-withdrawing chloro group. These compounds are intermediates in drug discovery but lack reported biological data .

c) Difluorophenyl-Substituted Analogs

- Example : (4S)-4-(2,4-Difluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine.

- Properties: Fluorine substituents offer moderate electronegativity and metabolic stability.

Substitution on the Thiazine Ring

a) 4-(2-Chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

- Structure : Chlorophenyl group at the 4-position of the thiazine ring (vs. N-substituted in the target compound).

b) Alkyl-Substituted Derivatives

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | LogP* | Solubility (mg/mL)* |

|---|---|---|---|---|---|

| N-(2-Chlorophenyl)-thiazin-2-amine | C₁₀H₁₀ClN₂S | 228.72 | 2-Cl-C₆H₄ | ~2.8 | ~0.1 (PBS) |

| Xylazine | C₁₂H₁₆N₂S | 220.34 | 2,6-(CH₃)₂-C₆H₃ | 2.5 | 50 (water) |

| N-(4-Methoxyphenyl)-thiazin-2-amine | C₁₁H₁₄N₂OS | 222.31 | 4-OCH₃-C₆H₄ | ~2.1 | ~1.5 (DMSO) |

| 4-(2-Chlorophenyl)-thiazin-2-amine | C₁₀H₁₀ClN₂S | 228.72 | 4-(2-Cl-C₆H₄) | ~2.9 | ~0.05 (PBS) |

*Estimated based on analogous compounds.

Biological Activity

N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, a heterocyclic compound characterized by its thiazine ring and 2-chlorophenyl substituent, has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 27779-16-4 |

| Molecular Formula | C10H11ClN2S |

| Molecular Weight | 226 g/mol |

The biological activity of this compound is primarily attributed to its ability to modulate enzyme and receptor activity through specific binding interactions. Research indicates that the compound may influence various cellular pathways, potentially leading to therapeutic effects in diseases such as cancer and viral infections.

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiazine derivatives. For instance, some derivatives have shown significant inhibitory effects against human adenovirus (HAdV), with selectivity indexes exceeding 100 and low cytotoxicity in preliminary tests. The mechanism appears to involve targeting viral DNA replication processes .

Anticancer Properties

Thiazine derivatives, including this compound, have been evaluated for their anticancer properties. In vitro studies suggest that these compounds can induce cell cycle arrest and apoptosis in cancer cell lines. For example, related compounds have demonstrated the ability to inhibit proliferation in colon cancer cells by modulating key regulatory proteins involved in the cell cycle .

Other Biological Activities

- Antimicrobial Activity : Thiazine derivatives have exhibited antimicrobial properties against various pathogens, suggesting their potential as broad-spectrum antimicrobial agents.

- Anti-inflammatory Effects : Some studies indicate that these compounds may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

- Antidiabetic Effects : Preliminary data suggest that certain thiazine derivatives may influence glucose metabolism, indicating potential applications in diabetes management .

Case Study 1: Antiviral Efficacy

A study focusing on a series of substituted thiazine derivatives revealed that specific analogues exhibited potent antiviral activity against HAdV with IC50 values as low as 0.27 μM. These compounds were noted for their reduced cytotoxicity compared to established antivirals like niclosamide .

Case Study 2: Anticancer Activity

In research evaluating the anticancer effects of thiazine derivatives on human colon adenocarcinoma cell lines (HT-29 and LS180), it was found that treatment with these compounds led to significant reductions in cell viability at concentrations ranging from 10–100 µM. The study demonstrated that the mechanism involved cell cycle arrest at the G1 phase through modulation of cyclin-dependent kinases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, and how do reaction parameters influence yield?

- Methodology : Synthesis of structurally related thiazinamines (e.g., Xylazine analogs) often involves cyclocondensation of thiourea derivatives with α,β-unsaturated ketones or alkylation of thiazine precursors. For example, solvolysis of 5,6-dihydro-4H-1,3-thiazin-2-amine derivatives with aryl halides under basic conditions can yield N-aryl substituted products . Reaction optimization (e.g., solvent polarity, temperature, and catalyst use) is critical to avoid side reactions like over-alkylation. While direct synthesis data for the 2-chlorophenyl variant is limited, analogous routes for Xylazine (N-(2,6-dimethylphenyl) derivative) suggest a focus on regioselectivity and purification via column chromatography .

Q. How can spectroscopic techniques confirm the structural identity of this compound?

- Methodology :

- NMR : Analyze - and -NMR to verify the thiazine ring protons (δ 2.5–4.0 ppm for CH groups) and aromatic protons from the 2-chlorophenyl moiety (δ 7.0–7.5 ppm). The absence of NH peaks confirms N-aryl substitution .

- IR : Key peaks include N-H stretching (~3430 cm) for the amine and C-S-C vibrations (670–750 cm) .

- MS : Molecular ion peaks at m/z 226.7 (M) and fragments corresponding to the loss of Cl or thiazine ring cleavage .

Q. What receptor interactions or biological targets are hypothesized for this compound?

- Methodology : Structural analogs like Xylazine (α-adrenoceptor agonist) provide insights. Use radioligand binding assays to assess affinity for α-adrenergic receptors (Ki values) or functional assays (e.g., cAMP inhibition). Note that substituents (e.g., Cl vs. CH) may alter selectivity; for example, Xylazine shows Ki values of 1570 nM (α), 1360 nM (α), and 1200 nM (α) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological effects of thiazinamine derivatives?

- Methodology : Variations in receptor binding data (e.g., Xylazine’s divergent Ki across subtypes ) may arise from assay conditions (e.g., cell lines, ligand concentrations). Employ standardized protocols (e.g., CHO cells expressing human α-adrenoceptor isoforms) and compare results under identical conditions. For the 2-chlorophenyl variant, conduct dose-response curves and molecular docking studies to identify steric/electronic effects of Cl substitution .

Q. What strategies optimize pharmacokinetic properties while minimizing off-target effects?

- Methodology :

- Lipophilicity : Introduce polar groups (e.g., -OH, -COOH) to improve solubility. LogP calculations for the 2-chlorophenyl derivative (estimated ~2.8) suggest moderate bioavailability .

- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., thiazine ring oxidation). Compare with Xylazine’s hepatic clearance (CYP3A4/5-dependent) .

- Selectivity : Perform counter-screening against related receptors (e.g., serotonin, dopamine) to rule off-target activity .

Q. What advanced analytical methods are effective for detecting this compound in biological matrices?

- Methodology :

- LC-MS/MS : Employ reverse-phase C18 columns with MRM transitions (e.g., m/z 227 → 154 for quantification). Xylazine detection in plasma uses LOQ ~0.1 ng/mL .

- GC-MS : Derivatize the compound (e.g., silylation) to enhance volatility. Monitor fragments like m/z 220 (M-Cl) .

- HRMS : Confirm exact mass (<5 ppm error) using Q-TOF systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.